(4-Methoxybenzofuran-7-yl)boronic acid
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Overview
Description
(4-Methoxybenzofuran-7-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methoxybenzofuran-7-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (4-Methoxybenzofuran-7-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Although less common, the boronic acid group can be reduced under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used.
Reduction: Reducing agents like sodium borohydride can be employed.
Major Products:
Scientific Research Applications
Chemistry: (4-Methoxybenzofuran-7-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology: In biological research, boronic acids are used as enzyme inhibitors and molecular probes. This compound can be used to study the interactions between boronic acids and biological molecules, such as proteins and nucleic acids .
Medicine: Boronic acids have shown potential in medicinal chemistry as therapeutic agents. They are being investigated for their role in the treatment of diseases such as cancer and diabetes. This compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, boronic acids are used in the production of advanced materials, such as polymers and sensors. This compound can be incorporated into materials to enhance their properties, such as conductivity and stability .
Mechanism of Action
The mechanism of action of (4-Methoxybenzofuran-7-yl)boronic acid involves its interaction with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, which can inhibit enzyme activity or alter protein function .
Comparison with Similar Compounds
(4-Methoxyphenyl)boronic acid: Similar structure but lacks the benzofuran ring.
(4-Hydroxybenzofuran-7-yl)boronic acid: Similar structure but has a hydroxyl group instead of a methoxy group.
(4-Methoxybenzofuran-5-yl)boronic acid: Similar structure but the boronic acid group is attached at a different position on the benzofuran ring.
Uniqueness: (4-Methoxybenzofuran-7-yl)boronic acid is unique due to the presence of both the methoxy group and the benzofuran ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in organic synthesis, medicinal chemistry, and material science .
Properties
Molecular Formula |
C9H9BO4 |
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Molecular Weight |
191.98 g/mol |
IUPAC Name |
(4-methoxy-1-benzofuran-7-yl)boronic acid |
InChI |
InChI=1S/C9H9BO4/c1-13-8-3-2-7(10(11)12)9-6(8)4-5-14-9/h2-5,11-12H,1H3 |
InChI Key |
FQGYIVQZHPRFDM-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=C(C=C1)OC)C=CO2)(O)O |
Origin of Product |
United States |
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